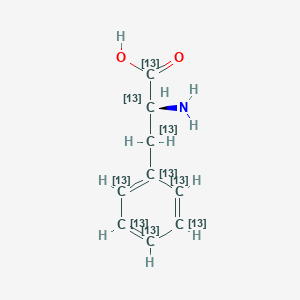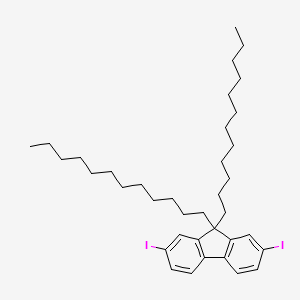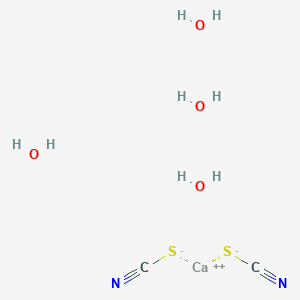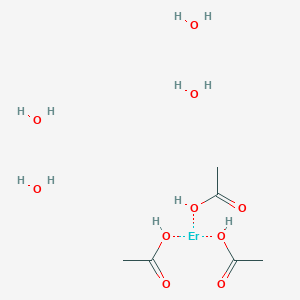
Neurokinin-2 receptor antagonist
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neurokinin-2 receptor antagonists are compounds that inhibit the activity of the neurokinin-2 receptor, a type of G-protein-coupled receptor. These receptors are primarily activated by neurokinin A, a member of the tachykinin family of neuropeptides. Neurokinin-2 receptors are distributed in both the central and peripheral nervous systems and are involved in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of neurokinin-2 receptor antagonists typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance receptor binding affinity. For example, the synthesis of hybrid compounds such as SBL-OPNK-6 and SBL-OPNK-7 involves building a linear peptide scaffold on 2-chloro-trityl chloride resin, followed by cleavage from the resin and final coupling of 3-morpholinopropylamine .
Industrial Production Methods: Industrial production methods for neurokinin-2 receptor antagonists often involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. This method allows for the sequential addition of amino acids to a growing peptide chain, facilitating the production of complex peptides with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Neurokinin-2 receptor antagonists can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions are typically modified peptides with enhanced binding affinity and specificity for the neurokinin-2 receptor. These modifications can improve the pharmacokinetic and pharmacodynamic properties of the antagonists .
Aplicaciones Científicas De Investigación
Neurokinin-2 receptor antagonists have a wide range of scientific research applications, including:
Chemistry: Used as tools to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Employed in research on neurotransmission, nociception, and inflammation.
Medicine: Investigated for their potential therapeutic effects in conditions such as asthma, irritable bowel syndrome, and depression
Industry: Utilized in the development of new pharmaceuticals and as research reagents in drug discovery
Mecanismo De Acción
The mechanism of action of neurokinin-2 receptor antagonists involves the inhibition of neurokinin-2 receptor activation by neurokinin A. These antagonists bind to the receptor’s active site, preventing neurokinin A from interacting with the receptor. This inhibition blocks the downstream signaling pathways mediated by the G-protein-coupled receptor, leading to reduced smooth muscle contraction, inflammation, and pain transmission .
Comparación Con Compuestos Similares
Neurokinin-1 receptor antagonists: These compounds inhibit the neurokinin-1 receptor, which is primarily activated by substance P.
Neurokinin-3 receptor antagonists: These compounds inhibit the neurokinin-3 receptor, which is primarily activated by neurokinin B
Uniqueness: Neurokinin-2 receptor antagonists are unique in their selective inhibition of the neurokinin-2 receptor, which is specifically activated by neurokinin A. This selectivity allows for targeted therapeutic effects in conditions where neurokinin-2 receptor activation plays a critical role, such as asthma and irritable bowel syndrome .
Propiedades
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHOFZNACVKNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H68N12O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
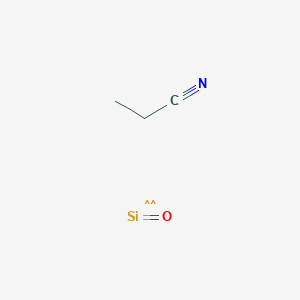
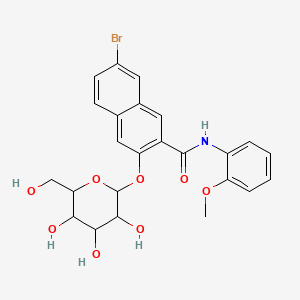
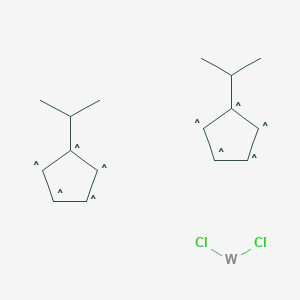
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
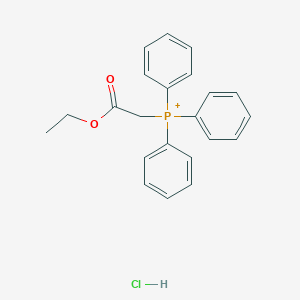
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
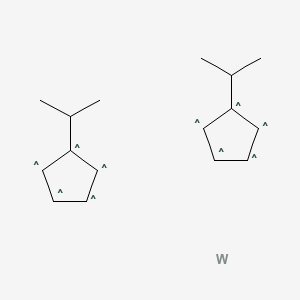
![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

